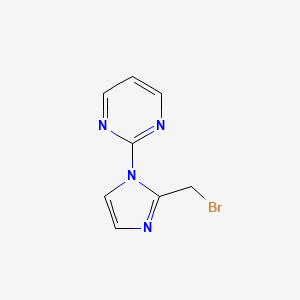
N,O-Di(methylcarbamoyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Di(methylcarbamoyl)hydroxylamine is a chemical compound known for its unique structure and reactivity It is a derivative of hydroxylamine, where both the nitrogen and oxygen atoms are substituted with methylcarbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,O-Di(methylcarbamoyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base to neutralize the by-products . Another method involves the use of carbonyldiimidazole as an acylation agent, which provides an eco-friendly route to synthesize carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The crude product is then purified through recrystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .
Applications De Recherche Scientifique
N,O-Di(methylcarbamoyl)hydroxylamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Dimethylhydroxylamine: Similar in structure but lacks the carbamoyl groups.
N-Methylhydroxylamine: Contains only one methyl group attached to the nitrogen atom.
Hydroxylamine: The parent compound without any substitutions.
Propriétés
Numéro CAS |
4543-63-9 |
|---|---|
Formule moléculaire |
C4H9N3O3 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
amino N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8) |
Clé InChI |
OXNNZPUGRJPFIJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C(=O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
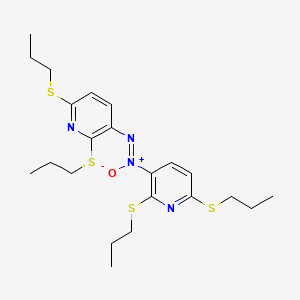
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
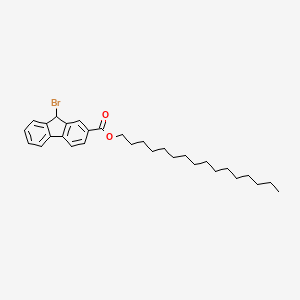
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
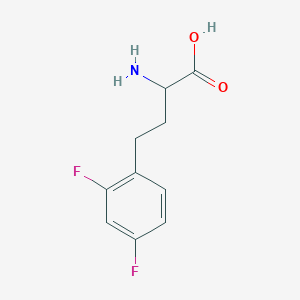
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
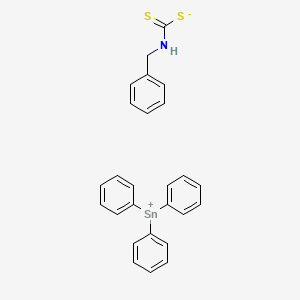

![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)
